molecular formula C12H22O B3425219 Ethyl geranyl ether CAS No. 40267-72-9

Ethyl geranyl ether

Cat. No.: B3425219
CAS No.: 40267-72-9
M. Wt: 182.30 g/mol
InChI Key: LOUIMJFJROISMD-UHFFFAOYSA-N
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Description

Ethyl geranyl ether, also known as 1-ethoxy-3,7-dimethylocta-2,6-diene, is a colorless to pale yellow liquid with a camphor-like odor. It is a terpene ether, which means it is derived from terpenes, a large and diverse class of organic compounds produced by plants. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring .

Mechanism of Action

C12H22OC_{12}H_{22}OC12​H22​O

. This article will delve into the mechanism of action of Ethyl Geranyl Ether, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl geranyl ether can be synthesized through the etherification of geraniol with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl geranyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl geranyl ether has several applications in scientific research:

Comparison with Similar Compounds

  • Geranyl acetate
  • Geranyl butyrate
  • Geranyl hexanoate
  • Geranyl octanoate

Comparison: Ethyl geranyl ether is unique due to its ether functional group, which imparts different chemical properties compared to esters like geranyl acetate. While both types of compounds are derived from geraniol, ethers generally have higher stability and different reactivity patterns compared to esters. This makes this compound particularly useful in applications where stability is crucial .

Properties

CAS No.

40267-72-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-ethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3

InChI Key

LOUIMJFJROISMD-UHFFFAOYSA-N

SMILES

CCOCC=C(C)CCC=C(C)C

Canonical SMILES

CCOCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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